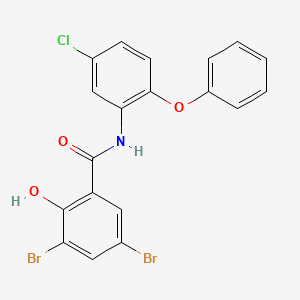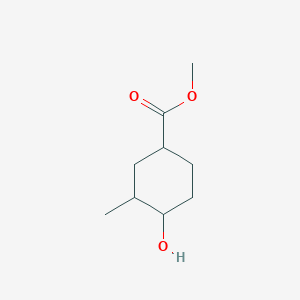
2-Methyl-3-(tributylstannyl) benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(tributylstannyl) benzothiophene is a chemical compound that belongs to the class of organotin compounds It features a benzothiophene ring substituted with a methyl group at the 2-position and a tributylstannyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(tributylstannyl) benzothiophene typically involves the stannylation of 2-methylbenzothiophene. One common method is the palladium-catalyzed stannylation reaction, where 2-methylbenzothiophene is reacted with tributyltin chloride in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(tributylstannyl) benzothiophene can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes.
Oxidation Reactions: Products include oxidized tin compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-Methyl-3-(tributylstannyl) benzothiophene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: The compound is explored for its potential in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(tributylstannyl) benzothiophene in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new bonds. In coupling reactions, the palladium catalyst coordinates with the stannyl group, enabling the transfer of the organic moiety to the coupling partner. This process involves the formation of a palladium-stannyl intermediate, which undergoes reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiophene: Lacks the stannyl group and has different reactivity.
3-(Tributylstannyl)benzothiophene: Similar structure but without the methyl group at the 2-position.
2-Methyl-3-(trimethylstannyl)benzothiophene: Contains a trimethylstannyl group instead of a tributylstannyl group.
Uniqueness
2-Methyl-3-(tributylstannyl) benzothiophene is unique due to the presence of both the methyl and tributylstannyl groups, which confer distinct reactivity and properties. The tributylstannyl group enhances its utility in coupling reactions, while the methyl group can influence the electronic properties of the benzothiophene ring .
Propriétés
IUPAC Name |
tributyl-(2-methyl-1-benzothiophen-3-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7S.3C4H9.Sn/c1-7-6-8-4-2-3-5-9(8)10-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOMRIFZERXHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(SC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34SSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)
![3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2631884.png)

![methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2631888.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2631895.png)
![1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea](/img/structure/B2631896.png)

![Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2631898.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B2631904.png)
